Tenacigenoside A

Overview

Description

Tenacigenoside A is one of the newly identified pregnane glycosides isolated from the stems of Marsdenia tenacissima , a plant known for its medicinal properties in traditional Chinese medicine. This compound, along with tenacigenosides B-D, represents a significant addition to the pharmacologically active constituents of this plant, contributing to its anticancer and antitumor activities (Wang et al., 2006).

Synthesis Analysis

The synthesis of This compound has not been explicitly documented, suggesting that it is primarily obtained through natural extraction from Marsdenia tenacissima . The isolation process involves advanced chromatographic techniques, leveraging the unique chemical signatures of these compounds for separation and identification. The chemical structures of new compounds like this compound are typically established through comprehensive 1D- and 2D-NMR as well as HR-MS analyses , with absolute configurations confirmed by methods such as X-ray crystallography (Wang et al., 2006).

Molecular Structure Analysis

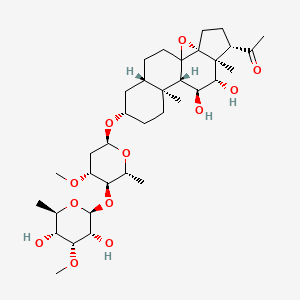

The molecular structure of This compound is characterized by its pregnane skeleton, which is a hallmark of the C21 steroidal glycosides found in Marsdenia tenacissima . Detailed structural elucidation is achieved through spectroscopic analysis and chemical evidence , providing insights into its complex molecular architecture and the presence of glycosidic linkages that define its bioactivity (Deng, Liao, & Chen, 2005).

Chemical Reactions and Properties

The chemical behavior of This compound , including its reactivity and interactions, is fundamentally influenced by its steroidal core and glycosidic constituents. While specific reactions have not been detailed in the literature, the metabolic profiling of related compounds indicates that hydroxylation and dehydrogenation reactions are prominent pathways in their biotransformation, which could similarly apply to this compound (Zhao et al., 2016).

Physical Properties Analysis

The physical properties of This compound , such as solubility, melting point, and optical rotation, are critical for understanding its pharmacokinetic behavior. These properties are typically inferred from its structural characteristics, including the presence of multiple hydroxyl groups and glycosidic linkages, which suggest moderate solubility in water and specific organic solvents. However, detailed physical properties are not explicitly reported in the available literature.

Chemical Properties Analysis

This compound exhibits a range of chemical properties inherent to steroidal glycosides, including biological activity related to its interaction with cellular targets. Its chemical stability, reactivity with biological macromolecules, and susceptibility to enzymatic hydrolysis are pivotal for its medicinal properties. The structural analysis and identification of metabolites provide a foundation for understanding these chemical properties and their implications for pharmacological activity (Zhao et al., 2016).

Scientific Research Applications

Marsdenia tenacissima, containing Tenacigenoside A, is recognized for its anti-cancer properties in traditional Chinese medicine. The study by Zheng et al. (2014) provides genomic insights into this plant, highlighting genes involved in the biosynthesis of polyoxypregnane glycosides, which include this compound (Zheng et al., 2014).

A study by Wang et al. (2006) isolated and identified four new pregnane glycosides from the stems of Marsdenia tenacissima, including this compound. These compounds' structures were elucidated, contributing to the understanding of the chemical composition of this plant (Wang et al., 2006).

Zhao et al. (2016) explored the metabolic profiling of Tenacigenin B, Tenacissoside H, and Tenacissoside I in human liver microsomes. This study provides insights into the metabolic characteristics and potential pharmacokinetic behaviors of these compounds, including this compound (Zhao et al., 2016).

The research by Zeng et al. (2014) developed a method for determining six C21 steroids, including this compound, in rat plasma. This study is significant for pharmacokinetic analysis and understanding the distribution of these compounds in biological systems (Zeng et al., 2014).

Ye et al. (2013) investigated the antitumor activities of Tenacissoside C in vitro and in vivo, demonstrating the potential of C21 steroidal saponins, including this compound, as anti-cancer agents (Ye et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Tenacigenoside A is a compound extracted from Marsdenia tenacissima, a traditional Chinese herbal medicine It’s known that marsdenia tenacissima has antitumor effects, which are the result of various activated signaling pathways and inhibiting factors .

Mode of Action

It’s known that marsdenia tenacissima, from which this compound is derived, can inhibit different cancer types including non-small cell lung cancer (nsclc), malignant tumors, hepatic carcinoma, and so on . This inhibition is likely due to the compound’s interaction with various signaling pathways and inhibiting factors .

Biochemical Pathways

It’s known that the effects of marsdenia tenacissima on cancer are the result of various activated signaling pathways . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

It’s known that the bioavailability of marsdenia tenacissima, from which this compound is derived, is low in the human body . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It’s known that marsdenia tenacissima, from which this compound is derived, can induce apoptosis and suppress autophagy through erk activation in lung cancer cells . More research is needed to describe the specific molecular and cellular effects of this compound’s action.

Action Environment

It’s known that gene-environment interactions can have a significant impact on human health . These interactions could potentially influence the action of this compound. More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Tenacigenoside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in apoptosis, such as caspases, promoting programmed cell death in cancer cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . It also inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase . Furthermore, this compound affects cell signaling pathways, such as the ERK pathway, leading to the suppression of autophagy and promotion of apoptosis in non-small cell lung cancer cells . It also modulates gene expression and cellular metabolism, contributing to its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of inflammatory mediators. This compound also interacts with caspases, promoting their activation and inducing apoptosis in cancer cells . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, this compound has shown sustained anti-tumor effects over several days, with a gradual increase in apoptosis and inhibition of cell proliferation . In in vivo studies, long-term administration of this compound has demonstrated consistent anti-tumor effects without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, this compound can induce apoptosis in cancer cells and inhibit tumor growth . Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydroxylation and dehydrogenation reactions . It interacts with enzymes such as cytochrome P450, which catalyze its metabolism and contribute to its bioavailability and efficacy . The compound also affects metabolic flux and metabolite levels, influencing various cellular processes and contributing to its biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its biological effects .

properties

IUPAC Name |

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHWIVFCMYBJP-ZMFWOZTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@@H]7C(=O)C)C)O)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does the structure of Tenacigenoside A compare to other similar compounds found in Marsdenia tenacissima?

A: this compound is a pregnane glycoside, a class of compounds characterized by a pregnane steroid core structure attached to sugar molecules (glycosides). [, ] Several related pregnane glycosides have been isolated from Marsdenia tenacissima, including Tenacigenosides B, C, D, F, G, H, I, and K. [, , ] These compounds share a similar core structure but differ in the type, number, and arrangement of sugar moieties attached to the pregnane skeleton, as well as the presence or absence of specific functional groups. [, , ] These structural differences can influence their pharmacological activities and properties.

Q2: What analytical methods are used to identify and quantify this compound?

A2: Several analytical techniques are employed to characterize and quantify this compound. These include:

- High-Performance Liquid Chromatography (HPLC): This technique separates the different compounds in a mixture based on their chemical properties. [, ]

- Mass Spectrometry (MS): Often coupled with HPLC (LC-MS or LC-MS/MS), this method helps identify and quantify compounds based on their mass-to-charge ratio. [, , ] It can also provide structural information through fragmentation patterns. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and connectivity of atoms in a molecule. [, , ]

Q3: Has the pharmacokinetics of this compound been investigated?

A: While a comprehensive pharmacokinetic profile for this compound is not yet available, some information can be gleaned from studies on related compounds in Marsdenia tenacissima. For example, a study on Xiao-Ai-Ping injection, a traditional Chinese medicine derived from Marsdenia tenacissima containing this compound and other C21 steroids, utilized LC-MS/MS to investigate the pharmacokinetics of six C21 steroids in rat plasma after intravenous administration. [] This study provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds, laying the groundwork for further research on individual components like this compound.

Q4: What are the implications of structural variations in this compound and related compounds?

A: The diverse structures of this compound and its related compounds isolated from Marsdenia tenacissima suggest a complex structure-activity relationship. [, , ] Variations in the sugar moieties and functional groups could influence their binding affinity to target molecules, impacting their potency and selectivity. [] Understanding these structure-activity relationships is crucial for optimizing the therapeutic potential of these compounds. Future studies should aim to synthesize and evaluate this compound analogs with targeted structural modifications to improve their efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1159280.png)